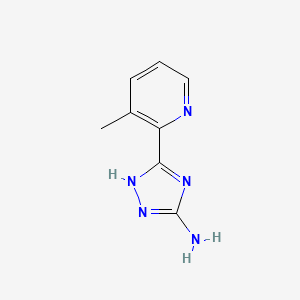
5,8-Dichloro-3-hydroxyquinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichloro-3-hydroxyquinolin-2(1h)-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one typically involves the chlorination of 3-hydroxyquinolin-2(1h)-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the 5 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 5 and 8 positions can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial and viral infections.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in colorants and other industrial applications.
作用机制
The mechanism of action of 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt essential biological processes is a key factor in its efficacy.
相似化合物的比较
3-Hydroxyquinolin-2(1h)-one: The parent compound without the chlorine substitutions.
5,7-Dichloro-3-hydroxyquinolin-2(1h)-one: A similar compound with chlorine substitutions at different positions.
5,8-Dibromo-3-hydroxyquinolin-2(1h)-one: A brominated analogue.
Comparison: 5,8-Dichloro-3-hydroxyquinolin-2(1h)-one is unique due to its specific chlorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The position and type of halogen substitution can influence the compound’s ability to interact with biological targets, making it distinct in its applications and efficacy.
属性
CAS 编号 |
1228007-93-9 |
|---|---|
分子式 |
C9H5Cl2NO2 |
分子量 |
230.04 g/mol |
IUPAC 名称 |
5,8-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(13)9(14)12-8/h1-3,13H,(H,12,14) |
InChI 键 |
QXMFKITVDUJXPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=O)N2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)



![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)


![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)





